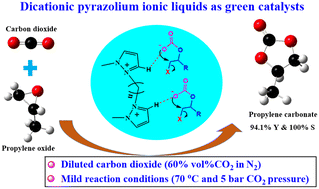Controlling dual-positively charged pyrazolium ionic liquids for efficient catalytic conversion of CO2 into carbonates under mild conditions†
Catalysis Science & Technology Pub Date: 2023-12-08 DOI: 10.1039/D3CY01376F
Abstract
To address the ongoing rise in carbon dioxide (CO2) emissions, CO2 utilization presents a promising approach due to its ability to convert CO2 into valuable industrial products and enable carbon recycling. For this reason, a high-quality catalyst is required to ensure the effective activation and conversion of CO2. In this study, a series of dicationic pyrazolium ionic liquids (DPzILs) were first synthesized via a one-step process and employed as catalysts in the cycloaddition reaction of CO2 and epoxides, yielding cyclic carbonates. Among the synthesized DPzILs, [DMPz-6]I2 exhibited outstanding catalytic performance on diluted CO2 from simulated flue gas (60% CO2 in N2), achieving 94.1% PC yield and 100% selectivity under reaction conditions (100 °C and 10 bar CO2 pressure) without metal, co-catalyst, or solvent. The study investigated the effects of DPzILs structures, catalyst dosage, CO2 pressure, reaction temperature, and reaction time on the production of cyclic carbonates. Furthermore, [DMPz-6]I2 could be efficiently recovered and reused seven times without significant degradation of catalytic activity. It demonstrated significant adaptability to various epoxides. Structure–activity studies indicated that PO activation is synergistically facilitated by the presence of C3/C5 hydrogen from dual-pyrazolium cation rings tethered by alkyl chain lengths and a paired halide anion (I−/Br−/Cl−) in DPzILs. Finally, the reaction mechanism was investigated using FT-IR, 1H NMR, and DFT calculations.


Recommended Literature
- [1] Spectrophotometric study of a titanium(IV)-peroxide-1-(2-pyridylazo)-2-naphthol system in the presence of a non-ionic surfactant
- [2] Fe/Fe3C modification to effectively achieve high-performance Si–C anode materials†
- [3] Front cover
- [4] N-doped carbon nanotubes encapsulated with FeNi nanoparticles derived from defect-rich, molecule-doped 3D g-C3N4 as an efficient bifunctional electrocatalyst for rechargeable zinc–air batteries†
- [5] Structural colored fiber fabricated by a facile colloid self-assembly method in micro-space†
- [6] Microfluidic array surface ion-imprinted monolithic capillary microextraction chip on-line hyphenated with ICP-MS for the high throughput analysis of gadolinium in human body fluids†
- [7] Layer reduction method for fabricating Pd-coated Ni foams as high-performance ethanol electrode for anion-exchange membrane fuel cells†
- [8] New PCBM/carbon based electron transport layer for perovskite solar cells
- [9] Engineered metalloregulation of azide binding affinity and reduction potential of horse heart myoglobin
- [10] Back cover

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 183506-66-3
-
CAS no.: 144409-99-4
-
Benzenediazonium,chloride (1:1)
CAS no.: 100-34-5
-
CAS no.: 10162-82-0









